

# Chemical and Pharmacological Profile of NU-7107

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **NU-7107**

Cat. No.: S548532

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The table below summarizes the core information available for **NU-7107**, which is a potent DNA-PK inhibitor with potential anticancer activity [1].

Property	Description
CAS Number	503465-21-2 [1]
Chemical Name	rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	309.36 g/mol [1]
Melting Point	208-209 °C (in ethanol) [1]
Mechanism of Action	DNA-dependent protein kinase (DNA-PK) inhibitor [1]
Key Structural Feature	Morpholine ring methylated at C-2 and C-6 positions [2]

## Key Experimental Data and Protocol

A pivotal study provides quantitative data and insights into the design rationale for **NU-7107** as a structural analogue [2].

## Rationale for **NU-7107** Analog Design

**NU-7107** was designed as an analogue of the prototype DNA-PK inhibitor **NU7026**. The primary goal was to improve metabolic stability by reducing susceptibility to oxidation. This was achieved by methylating the C-2 and C-6 positions of the morpholine ring in the parent compound [2].

## Pharmacokinetic Comparison Study

The table below summarizes the key findings from a mouse study that compared the pharmacokinetics of **NU7026** and **NU-7107**, demonstrating the success of the structural modification [2].

Compound	Dose & Route	Plasma Clearance	Elimination Half-Life ( $t_{1/2}$ )	Key Finding
<b>NU7026</b>	5 mg $\text{kg}^{-1}$ , i.v.	0.108 $\text{l h}^{-1}$	-	Rapid clearance largely due to extensive metabolism (multiple hydroxylations, particularly at the morpholine ring).
<b>NU7107</b>	5 mg $\text{kg}^{-1}$ , i.v.	4x slower than <b>NU7026</b>	-	Methylation at C-2 and C-6 of the morpholine ring successfully reduced metabolic liability.

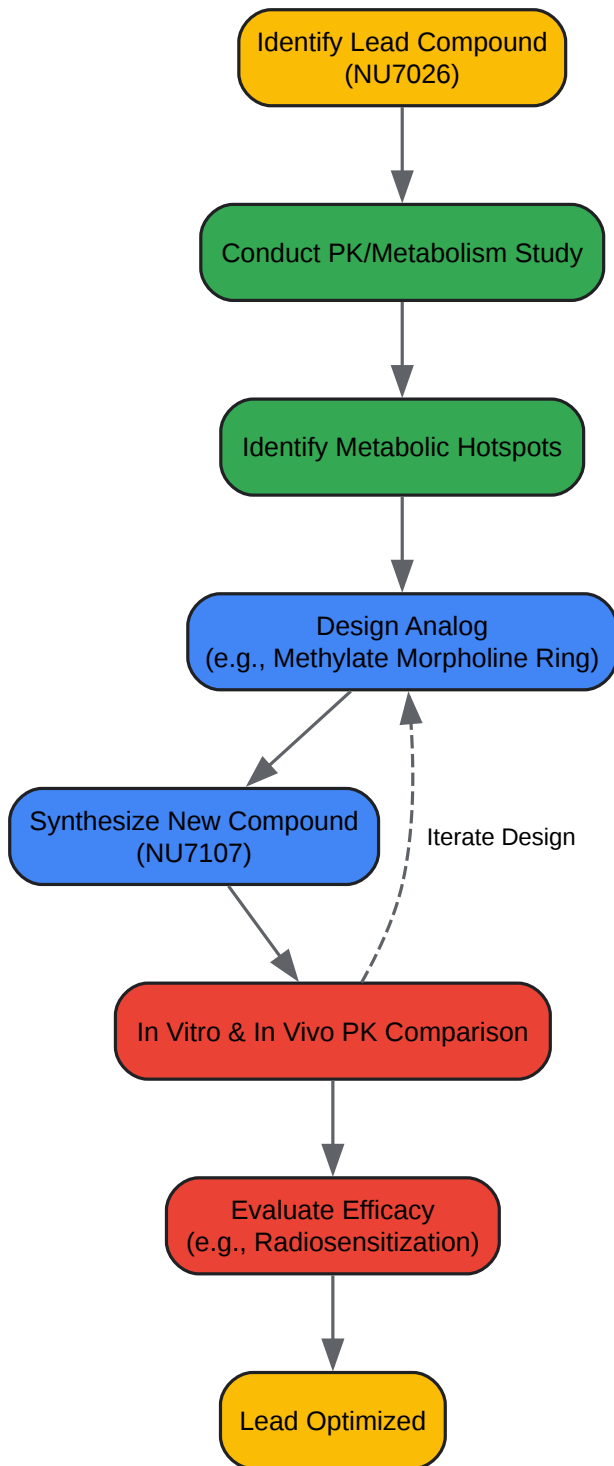
### Experimental Protocol: In Vivo Pharmacokinetics [2]

- **Animal Model:** Female BALB/c mice.
- **Dosing:** Compounds were administered intravenously at 5 mg  $\text{kg}^{-1}$ .
- **Formulation:** **NU7026** was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
- **Sample Collection:** Blood was collected from groups of three mice at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours) via cardiac puncture.
- **Sample Processing:** Plasma was obtained by centrifuging blood samples at 1500 g for 2 minutes. Samples were stored at  $-20^{\circ}\text{C}$  until analysis.

- **Analytical Method:** Concentrations of NU7026, NU7107, and their metabolites were determined using **Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS)**.

## Research Workflow for Analog Design

The following diagram outlines the general workflow for designing and evaluating a structural analogue like **NU-7107**, based on the methodology from the study.



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## Information Limitations and Further Steps

The available data is limited to a foundational pharmacokinetic study. A comprehensive technical support center would require more detailed information that is not present in the current search results.

- **Missing Troubleshooting Content:** The search results do not contain information on common experimental issues, such as compound solubility, stability in solution, analytical method challenges, or interpretation of complex metabolite profiles.
- **Incomplete FAQs:** Broader questions regarding selectivity over other kinases (like PI3K or ATM), optimal dosing schedules for in vivo models, or cytotoxic effects as a single agent are not addressed in the found literature.

To build a more complete knowledge base, I suggest you:

- **Consult Specialized Databases:** Search for "NU7107" or "**NU-7107**" in scientific databases like PubMed and Google Scholar for more recent publications.
- **Review Patent Literature:** Patents often contain highly detailed synthetic procedures and experimental protocols that are invaluable for technical support.

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## References

1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]
2. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]

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**Address:** Ontario, CA 91761, United States

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